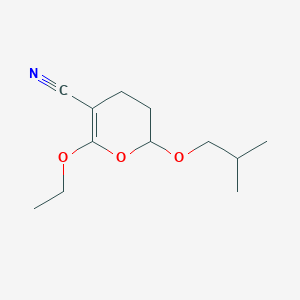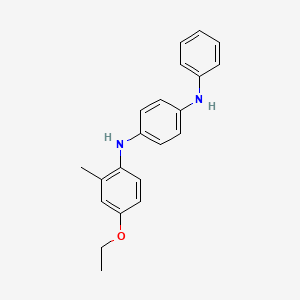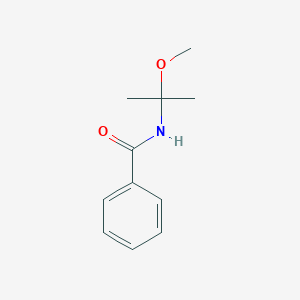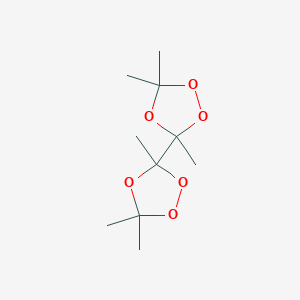
3,3',5,5,5',5'-Hexamethyl-3,3'-bi-1,2,4-trioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane is a unique organic compound characterized by its trioxolane ring structure and multiple methyl groups. This compound is known for its stability and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,5,5-tetramethyl-1,2,4-trioxolane with methylating agents in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler organic compounds.
Substitution: Substitution reactions often involve the replacement of one or more methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve moderate temperatures and controlled environments.
Major Products
The major products formed from these reactions include various methylated derivatives, oxides, and reduced forms of the compound.
Aplicaciones Científicas De Investigación
3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe for studying biological processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane involves its interaction with molecular targets through its reactive trioxolane ring. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved often include electron transfer and radical formation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3,3,5,5-Hexamethyltrisiloxane
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
- 2,2,4,6,6-Pentamethyl-3,5-dioxa-2,4,6-trisilaheptane
Uniqueness
3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane is unique due to its trioxolane ring structure, which imparts distinct reactivity and stability compared to other similar compounds
Propiedades
Número CAS |
123420-46-2 |
|---|---|
Fórmula molecular |
C10H18O6 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3,3,5-trimethyl-5-(3,5,5-trimethyl-1,2,4-trioxolan-3-yl)-1,2,4-trioxolane |
InChI |
InChI=1S/C10H18O6/c1-7(2)11-9(5,15-13-7)10(6)12-8(3,4)14-16-10/h1-6H3 |
Clave InChI |
UIMDAAJPAWCXNH-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(OO1)(C)C2(OC(OO2)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide](/img/structure/B14303077.png)
![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)
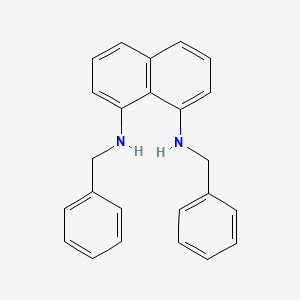
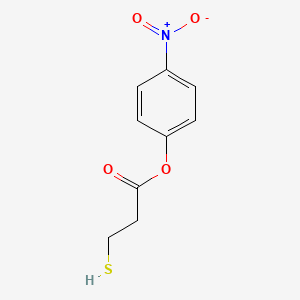
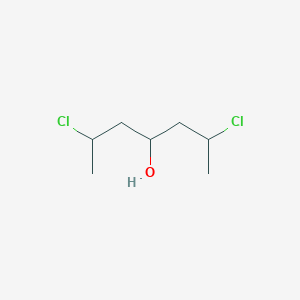
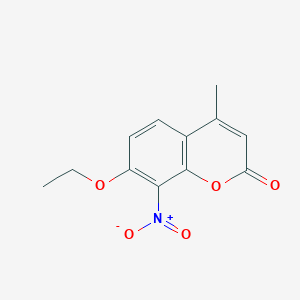

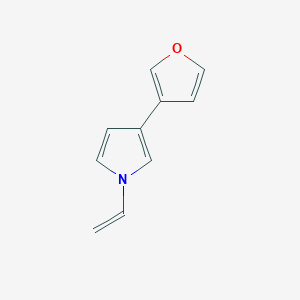
![Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane](/img/structure/B14303127.png)
